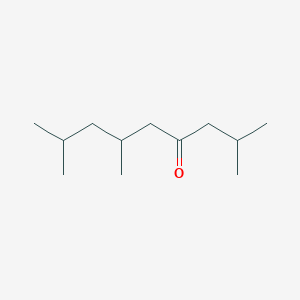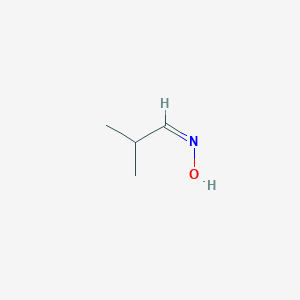
Acetylsulfathiazole
Übersicht
Beschreibung
Acetylsulfathiazole is a derivative of sulfathiazole, which is an organosulfur compound used as a short-acting sulfa drug . It was a common oral and topical antimicrobial until less toxic alternatives were discovered . The molecular formula of this compound is C11H11N3O3S2 .
Synthesis Analysis
The synthesis of sulfathiazole derivatives has been explored in research. One study synthesized new sulfathiazole derivatives by replacing the amino group on the phenyl ring with various substituents and introducing a thiophene ring on the core scaffold of sulfathiazole . The synthesized compounds were evaluated for their in vitro antibacterial activity .Molecular Structure Analysis
This compound contains a total of 31 bonds; 20 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 3 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), 1 sulfonamide (thio-/dithio-), and 1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 301.38 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, #H bond acceptors, #H bond donors, #Freely Rotating Bonds, #Rule of 5 Violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), Polar Surface Area, Polarizability, Surface Tension, Molar Volume are not available in the search results .Wissenschaftliche Forschungsanwendungen
Kinetics of Excretion and Acetylation : The kinetics of excretion and acetylation of sulfathiazole, a closely related compound to Acetylsulfathiazole, were studied to understand the metabolic processes involved. This research is crucial for determining the safe and effective use of sulfathiazole and its derivatives, including this compound, in medical treatments (Nelson, 1961).
Excretion During Therapeutic Dosage : Another study by Nelson (1962) focused on the excretion rates of acetylated sulfonamides, like this compound, during therapeutic dosages. This research helps in understanding the drug's behavior in the body during treatment, providing insights for optimized dosing regimens (Nelson, 1962).
Inhibition of Drug Metabolism : A study explored how certain compounds, like p-aminosalicylate, can inhibit the metabolism of sulfonamides, potentially including this compound. This research is crucial for understanding drug-drug interactions and ensuring safe combination therapies (Cantilena et al., 2004).
Antituberculosis Activity : Research on new alkylsulfanyltriazoles, which may include derivatives of this compound, has shown considerable antituberculosis activity. This highlights the potential use of this compound in treating tuberculosis (Kaplancıklı et al., 2005).
Analgesic-Antiinflammatory Properties : A series of triazoles, related to this compound, demonstrated significant analgesic and anti-inflammatory activities. This indicates the potential of this compound in pain and inflammation management (Tozkoparan et al., 2007).
Metabolite Characterization in Swine : Research on the disposition of oral sulfathiazole in swine, including its acetylated form, aids in understanding how this compound and related compounds behave in biological systems, which is vital for developing veterinary applications (Aschbacher et al., 1995).
Wirkmechanismus
Acetylsulfathiazole, also known as N-(4-(N-(Thiazol-2-yl)sulfamoyl)phenyl)acetamide, is a derivative of sulfathiazole, a short-acting sulfa drug . This compound has been used as an antimicrobial agent, and its mechanism of action is quite intriguing.
Target of Action
The primary targets of this compound are various gram-positive and gram-negative pathogenic microorganisms . It acts on these bacteria by inhibiting the synthesis of folic acid, a crucial component for bacterial growth and reproduction.
Mode of Action
This compound, like other sulfa drugs, is a competitive inhibitor of bacterial dihydropteroate synthase . This enzyme is involved in the synthesis of dihydrofolic acid, a precursor of folic acid. By inhibiting this enzyme, this compound prevents the production of folic acid, thereby inhibiting bacterial growth and reproduction.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting dihydropteroate synthase, this compound disrupts this pathway, leading to a deficiency of folic acid in the bacteria. This deficiency hampers the synthesis of nucleotides, which are essential for DNA replication and cell division, thereby inhibiting bacterial growth.
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The drug is rapidly eliminated, mainly by renal excretion of unchanged sulfathiazole and metabolism to this compound, with a biological half-life of 1.4 hours . It is absorbed rapidly and relatively completely following oral administration .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and reproduction. By disrupting the synthesis of folic acid, it prevents the bacteria from producing the nucleotides necessary for DNA replication and cell division . This leads to a halt in bacterial growth, helping to control the infection.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and hence its absorption and efficacy. Moreover, the presence of other substances in the body, such as food or other drugs, can also affect the absorption and metabolism of this compound .
Eigenschaften
IUPAC Name |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S2/c1-8(15)13-9-2-4-10(5-3-9)19(16,17)14-11-12-6-7-18-11/h2-7H,1H3,(H,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNXWINFSDKMHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40891439 | |
| Record name | N4-Acetylsulfathiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40891439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203044 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
127-76-4 | |
| Record name | Acetylsulfathiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetylsulfathiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N4-Acetylsulfathiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40891439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-(thiazol-2-ylsulphamoyl)acetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.423 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETYLSULFATHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VVR2DO782 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine](/img/structure/B89452.png)











![(2S)-2-azaniumyl-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-azaniumyl-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B89474.png)